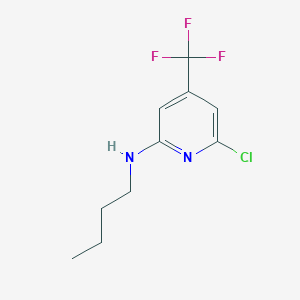

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

CAS No.: 1089330-51-7

Cat. No.: VC2562896

Molecular Formula: C10H12ClF3N2

Molecular Weight: 252.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1089330-51-7 |

|---|---|

| Molecular Formula | C10H12ClF3N2 |

| Molecular Weight | 252.66 g/mol |

| IUPAC Name | N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-6-7(10(12,13)14)5-8(11)16-9/h5-6H,2-4H2,1H3,(H,15,16) |

| Standard InChI Key | VHKGUEUHXIHINB-UHFFFAOYSA-N |

| SMILES | CCCCNC1=NC(=CC(=C1)C(F)(F)F)Cl |

| Canonical SMILES | CCCCNC1=NC(=CC(=C1)C(F)(F)F)Cl |

Introduction

Chemical Properties and Structure

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is characterized by a pyridine core structure with specific substituents that define its chemical identity. The compound belongs to the class of aromatic amines and heterocyclic compounds, featuring a pyridine ring substituted with a butyl group, a chlorine atom, and a trifluoromethyl group. These structural features contribute to its unique chemical properties and potential applications in various fields of chemistry.

Structural Features

The structural features of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine include a pyridine core with specific substitution patterns. The pyridine ring serves as the scaffold upon which the functional groups are arranged. The trifluoromethyl group (CF₃) at the 4-position, the chlorine atom at the 6-position, and the N-butyl amine group at the 2-position create a unique electron distribution within the molecule.

The trifluoromethyl group is strongly electron-withdrawing and affects the electronic distribution across the pyridine ring. When combined with the chlorine atom, this creates an electron-deficient aromatic system. The butyl chain attached to the amine nitrogen provides lipophilicity to the molecule, potentially enhancing its membrane permeability and affecting its pharmacokinetic properties. This structural arrangement contributes to its chemical behavior and interactions with biological systems.

Synthesis and Chemical Reactivity

The synthesis of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine involves complex organic reactions and careful consideration of reaction conditions. Understanding its synthesis pathways is crucial for researchers who aim to produce this compound efficiently.

Synthesis Methods

The synthesis of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including halogenation processes and reactions with pyridine derivatives. While the specific synthesis route for this compound isn't detailed in the provided sources, we can infer potential pathways based on the synthesis of related compounds.

Applications and Research Relevance

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine has potential applications in several fields, particularly in pharmaceutical research and agrochemical development.

While specific pharmaceutical applications of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine are not directly referenced in the provided sources, related compounds with similar structural features have shown significant pharmaceutical relevance. For example, compounds containing trifluoromethylpyridine moieties have demonstrated activity in kinase inhibition pathways .

The structural features of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine suggest potential biological activity. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often used to enhance metabolic stability and binding affinity. The presence of this group in combination with the chloro substituent and amine functionality creates a unique pharmacophore that could interact with specific biological targets.

Researchers might investigate this compound as:

-

A building block for more complex pharmaceutical compounds

-

A potential kinase inhibitor

-

A structure with unique receptor binding properties

-

A metabolically stable alternative to similar compounds lacking the trifluoromethyl group

Agrochemical Applications

The compound's structural features also suggest potential applications in agrochemical research. Compounds with similar substitution patterns have been investigated as:

-

Insecticides

-

Fungicides

-

Herbicides

-

Plant growth regulators

The presence of the trifluoromethyl group and chlorine substituent often enhances the stability and efficacy of agrochemical compounds in field conditions. These groups can improve resistance to degradation by sunlight, microbial action, and enzymatic processes in plants and soil.

Comparison with Related Compounds

Examining structurally related compounds provides valuable insights into the potential properties and applications of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine.

Structural Analogues

Several related compounds share structural similarities with N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine, including:

-

6-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS: 79456-27-2) - This compound differs in the position of the trifluoromethyl group and lacks the N-butyl substituent.

-

4-(Difluoromethyl)pyridin-2-amine - This compound contains a difluoromethyl group instead of a trifluoromethyl group and lacks both the chlorine atom and the N-butyl substituent .

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine - A more complex derivative that contains additional structural elements beyond the basic trifluoromethylpyridine scaffold .

Table 2: Comparison of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | C₁₀H₁₂ClF₃N₂ | 252.66 | Reference compound |

| 6-Chloro-3-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | Lacks N-butyl group; CF₃ at 3-position |

| 4-(Difluoromethyl)pyridin-2-amine | C₆H₆F₂N₂ | 142.12 | Contains CHF₂ instead of CF₃; lacks Cl and butyl group |

Chemical and Biological Activity Relationships

The structural variations among these related compounds significantly impact their chemical and biological properties. For instance, the positioning of the trifluoromethyl group affects electronic distribution, while the presence or absence of the N-butyl group influences lipophilicity and potentially binding interactions.

Research on related compounds indicates that trifluoromethyl-substituted pyridines can demonstrate significant biological activity. For example, compounds featuring the 4-(trifluoromethyl)pyridin-2-amine scaffold have shown activity as kinase inhibitors, particularly against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) .

The compound with unsubstituted 2-amino-pyridine showed balanced inhibition for PI3Kα and mTOR in vitro, while substitution with trifluoromethyl enhanced cellular and in vitro activity toward PI3Kα . This suggests that the trifluoromethyl substitution pattern seen in N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine might confer similar activity profiles, although direct testing would be necessary to confirm this.

Future Research Directions

Research on N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is still developing, with several promising avenues for future investigation.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies could provide valuable insights into how variations in the compound's structure influence its biological activity. Such studies might involve:

-

Systematic modification of the butyl chain length or branching

-

Replacement of the chlorine atom with other halogens or functional groups

-

Alteration of the position of substituents on the pyridine ring

-

Investigation of isosteric replacements for the pyridine scaffold

These structure-activity relationships could guide the development of more potent or selective derivatives for specific applications.

Biological Evaluation

Further research is needed to fully elucidate the compound's effects in biological systems. Potential areas for biological evaluation include:

-

Screening against various enzyme targets, particularly kinases

-

Assessment of antibacterial, antifungal, or antiviral activity

-

Evaluation as a potential agrochemical against various plant pathogens or pests

-

Investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

Optimization of Synthesis Methods

Development of more efficient, environmentally friendly synthesis methods for N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine would be valuable for research and potential commercial applications. Drawing from the synthetic approaches used for related compounds, researchers might explore:

-

One-pot synthetic procedures to reduce waste and increase efficiency

-

Catalytic methods for key transformation steps

-

Flow chemistry approaches for continuous production

-

Green chemistry alternatives to traditional solvents and reagents

Researchers working with 4-(difluoromethyl)pyridin-2-amine have developed efficient synthetic strategies that avoid hazardous reagents and are amenable to scale-up . Similar approaches might be applicable to the synthesis of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume